molecular formula C42H66O14 B13826573 A-Methyldigoxin

A-Methyldigoxin

Cat. No.: B13826573
M. Wt: 795.0 g/mol
InChI Key: JMBCGBLJEROJPQ-PEQKVOOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound has been utilized in clinical settings due to its potent cardiotonic properties.

Preparation Methods

A-Methyldigoxin is synthesized through the O-methylation of digoxin. The process involves dissolving digoxin in a mixture of dimethylformamide and dioxane, followed by the addition of strontium hydroxide and aluminum oxide . This reaction facilitates the methylation of the terminal monosaccharide, resulting in the formation of this compound.

Chemical Reactions Analysis

A-Methyldigoxin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

A-Methyldigoxin has a wide range of scientific research applications:

Mechanism of Action

A-Methyldigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, thereby improving heart function .

Comparison with Similar Compounds

A-Methyldigoxin is similar to other cardiac glycosides such as digoxin, digitoxin, and β-acetyldigoxin. it is unique due to its O-methyl group, which affects its pharmacokinetic properties. For example, this compound has a more rapid onset of action compared to digoxin and digitoxin .

Similar Compounds

  • Digoxin
  • Digitoxin
  • β-Acetyldigoxin
  • α-Methyldigoxin

This compound’s distinct structural modification provides it with unique pharmacological characteristics, making it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1

InChI Key

JMBCGBLJEROJPQ-PEQKVOOWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O

Origin of Product

United States

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